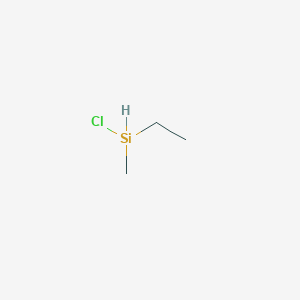

Chloro-ethyl-methylsilane

Description

Historical Context and Evolution of Chloro(alkyl)silane Chemistry

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts reported the first synthesis of an organochlorosilane. wikipedia.org In the same year, they also prepared the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgsbfchem.com This marked the beginning of the exploration into compounds containing silicon-carbon bonds.

Significant advancements were made in the early 20th century through the extensive work of English chemist Frederic S. Kipping. wikipedia.org Beginning around 1900, Kipping published a prolific series of papers on organic derivatives of silicon. britannica.com He was the first to systematically use Grignard reagents (organomagnesium compounds) to form silicon-carbon bonds, a method that proved ideal for synthesizing a wide variety of alkyl- and arylsilanes. wikipedia.orgebsco.com Kipping's research into the hydrolysis of chlorosilanes led to the formation of viscous, polymeric materials which he named "silicones" due to an erroneous assumption that their structure (R₂SiO) was analogous to ketones (R₂CO). wikipedia.orgebsco.comwikipedia.org Although he did not foresee their commercial potential, his fundamental research laid the groundwork for the modern silicone industry. britannica.comebsco.com

The industrial-scale production of organosilicon compounds was revolutionized in the 1940s with the independent discovery of the "direct process" by American chemist Eugene G. Rochow and German chemist Richard Müller. wikipedia.orgwikipedia.orgencyclopedia.pub This process involves the copper-catalyzed reaction of an alkyl halide, typically chloromethane, with elemental silicon at high temperatures to produce methylchlorosilanes. wikipedia.orgharvard.edu The Müller-Rochow process enabled the cost-effective, large-scale synthesis of key silicone monomers, such as dimethyldichlorosilane, which became the primary building blocks for the vast majority of silicone polymers. wikipedia.orgencyclopedia.pubmdpi.com This breakthrough transformed silicones from laboratory curiosities into indispensable industrial materials. harvard.edu

Foundational Principles of Organosilicon Compounds and Their Research Significance

Organosilicon compounds are molecules containing at least one silicon-carbon (Si-C) bond. wikipedia.org Their unique properties derive from the distinct nature of the silicon atom compared to carbon. The Si-C bond is longer and weaker than a C-C bond, while the silicon-oxygen (Si-O) bond is significantly stronger and more stable than a C-O bond. This strong Si-O linkage forms the backbone of silicone polymers (-[Si-O]n-), imparting them with high thermal stability, chemical inertness, and flexibility. ebsco.com

The research significance of organosilicon compounds, particularly chlorosilanes, is immense. They are fundamental building blocks in organic synthesis and materials science. ontosight.ai The reactivity of the silicon-chlorine (Si-Cl) bond is central to their utility. This bond is highly susceptible to nucleophilic attack, allowing the chlorine atom to be easily displaced. For instance, chlorosilanes react readily with water (hydrolysis) to form silanols (R₃SiOH), which can then condense to form stable siloxane (Si-O-Si) linkages. This reaction is the fundamental basis for the production of silicone polymers. researchgate.net

In academic and industrial research, organosilicon compounds are studied and used for several key purposes:

Precursors to Polymers: As demonstrated by the hydrolysis of dichlorodimethylsilane (B41323) to form polydimethylsiloxane, chlorosilanes are essential monomers for the multi-billion dollar silicone industry. These polymers are used as sealants, adhesives, lubricants, and for medical applications. ontosight.ai

Synthetic Intermediates: The reactive Si-Cl bond allows for the introduction of silyl (B83357) groups into organic molecules, which can serve as protecting groups for sensitive functionalities like alcohols.

Surface Modification: Organosilanes are used to modify the surfaces of materials like glass and silica (B1680970), altering their properties to, for example, make them water-repellent. ontosight.ai

Scope and Academic Research Focus on Chloro-ethyl-methylsilane

This compound (C₃H₉ClSi) is a specific type of organochlorosilane that serves as a functional building block in organosilicon chemistry. ontosight.aiepa.gov Unlike difunctional silanes (like dimethyldichlorosilane) which can propagate polymer chains, or trifunctional silanes which can create cross-linked networks, this compound is a monofunctional reagent. This means it can react only once through its single Si-Cl bond.

The primary academic and research focus on a compound like this compound is its application as a chain-terminating or end-capping agent in polymerization. In the synthesis of silicone polymers, the inclusion of a controlled amount of a monofunctional silane (B1218182) stops the chain growth, allowing for precise control over the polymer's final molecular weight and properties.

Its research applications also include its use as a reagent to introduce the ethyl-methyl-silyl moiety into other molecules. The presence of both an ethyl and a methyl group provides a specific steric and electronic profile that can be useful in the targeted synthesis of more complex organosilicon structures or functional materials. ontosight.ai While not as widely studied as high-volume industrial silanes, its chemistry is representative of the broader class of chloro(alkyl)silanes, which are investigated for their reaction kinetics, mechanisms of hydrolysis and alcoholysis, and their role as intermediates in producing a wide array of silicon-containing fine chemicals. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Chloro(ethyl)methylsilane |

| CAS Number | 6374-21-6 |

| Molecular Formula | C₃H₉ClSi |

| Molecular Weight | 108.64 g/mol |

Source: U.S. Environmental Protection Agency (EPA) epa.gov

Table 2: Comparative Properties of Related Chloro(alkyl)silanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| (1-Chloroethyl)trimethylsilane | C₅H₁₃ClSi | 136.70 | 116 |

| Dichloro(ethyl)methylsilane | C₃H₈Cl₂Si | 143.09 | 100 |

| Chloro(methyl)silane | CH₅ClSi | 80.59 | 41-42 |

Sources: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com, Ontosight.ai ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-ethyl-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClSi/c1-3-5(2)4/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSBXEHXRBBNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-21-6 | |

| Record name | Chloroethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Mechanistic Investigations of Chloro Ethyl Methylsilane

Direct Synthesis Approaches for Chloro(alkyl)silanes

The primary industrial method for producing chloro(alkyl)silanes is the direct synthesis, also known as the Müller-Rochow process. This process involves the reaction of elemental silicon with an alkyl halide in the presence of a catalyst. mdpi.com

Catalytic Direct Synthesis from Halogenated Precursors and Elemental Silicon

The direct synthesis of chloro(alkyl)silanes, including chloro-ethyl-methylsilane, involves the reaction of elemental silicon with halogenated precursors like methyl chloride and ethyl chloride. mdpi.comgelest.com This reaction is catalyzed, typically by copper, and is carried out in a fluidized bed reactor at temperatures ranging from 250 to 350°C. gelest.com The process yields a mixture of different organochlorosilanes, and the product distribution is highly dependent on various factors. gelest.com

The fundamental reaction involves the interaction of the alkyl halide with a silicon-copper contact mass. For the synthesis of methylchlorosilanes, methyl chloride gas is passed through a heated bed of silicon powder mixed with a copper-based catalyst. The reaction for ethylchlorosilanes follows a similar principle, using ethyl chloride. mdpi.com The direct process is the most widely used technique in the silicone industry due to its scalability and efficiency. gelest.com

Influence of Catalytic Systems and Reaction Conditions on Product Distribution

The efficiency and selectivity of the direct synthesis are significantly influenced by the catalytic system and reaction conditions.

Catalytic Systems:

Catalyst: Copper is the primary catalyst used in the direct process. mdpi.comgelest.com The form of the copper, such as cuprous chloride (CuCl), and its concentration can affect the reaction rate and product selectivity. acs.orgresearchgate.net The use of nanosized copper catalyst precursors has been shown to increase selectivity towards the desired dialkyldihalosilane and shorten induction times. google.com

Promoters: Various promoters, such as zinc, tin, phosphorus, and aluminum, are often added in small amounts to the copper catalyst. mdpi.comresearchgate.net These promoters can enhance the reaction rate and improve the selectivity for specific products like dimethyldichlorosilane. mdpi.comacs.org For instance, zinc is a known promoter that can affect silicon consumption and reactivity. acs.org

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. For methylchlorosilanes, the optimal temperature range is typically 250-350°C. gelest.com For the synthesis of diethyldichlorosilane using ethyl chloride, the optimal reaction temperature is identified to be between 200 and 300°C. researchgate.net

Reactant Purity: The purity of the silicon and the alkyl halide can impact the product distribution and prevent catalyst poisoning.

Reactor Type: Fluidized bed reactors are commonly used for industrial-scale production to ensure efficient mixing and heat transfer. acs.org

The interplay of these factors determines the final product mixture, which can include various mono-, di-, and tri-chlorinated silanes. For example, in the synthesis of methylchlorosilanes, the main products are typically methyltrichlorosilane (B1216827), dimethyldichlorosilane, and trimethylchlorosilane. acs.org

Indirect Synthesis Pathways and Functional Group Interconversions

Beyond the direct process, this compound can be synthesized through various indirect pathways that involve the modification of pre-existing organosilicon compounds. These methods often provide greater control over the final product structure.

Alkylation and Arylation Strategies for Halosilanes

Halosilanes can be functionalized through alkylation and arylation reactions to introduce new organic groups onto the silicon atom. These reactions typically involve the use of organometallic reagents.

Alkylation with Organometallic Reagents: Alkyl and aryl alkali metal compounds readily react with halosilanes to form new silicon-carbon bonds. gelest.com For instance, chlorosilanes can be alkylated using reagents like alkyllithium or alkylsodium. google.com The reaction of a chlorosilane with an alkyl halide in the presence of a halogen-accepting metal, such as aluminum, is another effective method. google.comgoogle.com The choice of solvent can influence the reaction, with tetrahydrofuran (B95107) and ethyl ether often being more effective than hydrocarbon solvents. gelest.com

Grignard Reagents: Grignard reagents (RMgX) are also widely used for the alkylation of chlorosilanes. This method allows for the controlled introduction of alkyl groups to form compounds like this compound.

Redistribution Reactions: An integrated process can combine alkylation with a redistribution reaction. In this approach, a multi-organic substituted silane (B1218182) can exchange an organic group with a halosilane that has fewer organic substituents, facilitated by a redistribution catalyst like a Lewis acid. google.com

These alkylation strategies provide versatile routes to asymmetrically substituted silanes. The reaction of chloro(phenyl)silanes with chloro(ethyl)silanes in the presence of aluminum chloride can lead to substituent exchange, yielding chloro(ethyl)(phenyl)silanes. researchgate.net

Halogenation and Methylation Reactions of Organosilanes

Functional group interconversions, such as halogenation and methylation, are crucial for synthesizing specific chlorosilanes from other organosilane precursors.

The selective chlorination of methylsilanes is a key method for producing chloromethyl-substituted silanes. This process often involves free-radical reactions.

Free-Radical Chlorination: The chlorination of the methyl group on a silane can be initiated by UV radiation or chemical initiators like peroxides (e.g., benzoyl peroxide) or azobisisobutyronitrile (ABIBN). niscair.res.in The major challenge in this process is controlling the extent of chlorination to avoid the formation of unwanted, more highly halogenated side products. niscair.res.in The selection of the appropriate initiator and reaction conditions is critical for achieving selective monochlorination. niscair.res.in For example, studies have shown that ABIBN can be a highly suitable initiator for obtaining chloromethyl derivatives selectively. niscair.res.in

Chlorination with Sulfuryl Chloride: Chlorotrimethylsilane (B32843) can be reacted with sulfuryl chloride in the presence of an initiator like benzoyl peroxide to produce chloro(chloromethyl)dimethylsilane (B161097). niscair.res.in

Electromagnetic Radiation-Induced Chlorination: A process involving the reaction of methylsilanes with a substoichiometric amount of chlorine under the action of electromagnetic radiation has been developed. google.com This reaction is carried out at temperatures below the boiling point of the methylsilane and in the presence of hydrogen chloride. google.com

Catalytic Chlorination: Iron-based catalysts, such as FeCl₃, have been used for the efficient chlorination of silanes using acetyl chloride as the chlorine source. researchgate.net Palladium(II) chloride can also catalyze the chlorination of hydrosilanes. researchgate.net

These selective chlorination methods are vital for creating functionalized silanes that can serve as intermediates in further synthetic transformations. ontosight.ai

Methylation Approaches for Chloro(methyl)silanes

The introduction of methyl groups to a silicon center is a fundamental transformation in organosilicon chemistry, crucial for the synthesis of target molecules like this compound. Various methodologies have been developed, ranging from classical organometallic reactions to more specialized procedures. The choice of method often depends on the starting chlorosilane and the desired degree of methylation and selectivity.

One established method involves the use of diazomethane, which can methylate chlorosilanes under phase-transfer catalysis (PTC) conditions. niscair.res.inniscpr.res.in For instance, an ethereal solution of diazomethane, generated using a phase-transfer catalyst like 18-crown-6, can be added to a solution of a chlorosilane at low temperatures (e.g., -10°C). niscair.res.in This approach has been successfully used to synthesize compounds such as chloro(chloromethyl)dimethylsilane from the corresponding chlorosilane. niscair.res.in The reaction is typically followed by reflux and distillation to isolate the methylated product. niscair.res.in

Another significant approach is the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents. sci-hub.se This method offers a selective pathway for the methylation of di-, tri-, and tetrachlorosilanes to yield the corresponding monochlorosilanes. sci-hub.se The high reactivity of traditional reagents like Grignard reagents often leads to poor product selectivity with polychlorosilanes. sci-hub.se In contrast, a catalytic system combining [Pd(C3H5)Cl]2 and a ligand such as DavePhos enables the controlled methylation of various chlorosilanes using reagents like dimethylaluminum chloride (Me2AlCl). sci-hub.se This catalytic transformation is notable as it overcomes the challenge of cleaving the strong Si-Cl bond. sci-hub.se For example, the triple methylation of tetrachlorosilane (B154696) can be achieved with high selectivity, yielding trimethylchlorosilane in a 92% NMR yield. sci-hub.se

The table below summarizes a comparative study on the synthesis of chloro(chloromethyl)dimethylsilane, illustrating different reaction conditions.

| Starting Material | Reagent | Initiator/Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Ref |

| Chlorotrimethylsilane | Sulphuryl chloride | Benzoyl peroxide | Neat | 12 | Reflux | 43.0 | niscair.res.in |

| Dichlorodimethylsilane (B41323) | Diazomethane | 18-crown-6 (PTC) | Diethyl ether | 2 (plus addition time) | Reflux | 57.3 | niscair.res.in |

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of specifically substituted organosilanes such as this compound demands advanced techniques that offer high selectivity and efficiency, often moving beyond traditional stoichiometric methods toward catalytic processes. acs.org

A prominent advanced technique is the palladium-catalyzed selective methylation of chlorosilanes. sci-hub.se This method has been optimized for various substrates. For instance, in the methylation of methyltrichlorosilane (MeSiCl3), adjusting the stoichiometry of the methylating agent (Me2AlCl) allows for control over the product distribution between methyl- and dimethyl-substituted silanes. sci-hub.se The combination of a palladium catalyst and an organoaluminum reagent provides a versatile tool for synthesizing a range of monochlorosilanes from readily available polychlorosilane precursors. sci-hub.se

The scope of this palladium-catalyzed methylation has been demonstrated across various dichlorosilanes, showcasing its utility for creating diverse organosilicon building blocks.

| Dichlorosilane Substrate | Product | Isolated Yield (%) | Ref |

| Di-n-butyldichlorosilane | Di-n-butyl(methyl)chlorosilane | 96 | sci-hub.se |

| Di-n-hexyldichlorosilane | Di-n-hexyl(methyl)chlorosilane | 92 | sci-hub.se |

| Di-n-octyldichlorosilane | Di-n-octyl(methyl)chlorosilane | 91 | sci-hub.se |

| Dibenzyldichlorosilane | Dibenzyl(methyl)chlorosilane | 88 | sci-hub.se |

Another advanced synthetic route involves substituent exchange reactions at the silicon atom, often catalyzed by a Lewis acid like aluminum chloride. researchgate.net This has been studied in reactions between chloro(phenyl)silanes and chloro(ethyl)silanes. researchgate.net Such exchange reactions can produce mixed chloro(ethyl)(phenyl)silanes with yields reaching up to 48-52%. researchgate.net While not a direct synthesis of this compound, this methodology represents an important strategy for creating silanes with mixed organic substituents.

Mechanistic understanding of these synthetic processes is also advancing. In-situ trapping experiments performed during the direct synthesis of methylchlorosilanes (the Müller-Rochow process) are consistent with the formation of silylene intermediates like SiMeCl and SiCl2. researchgate.net The selectivity of the process can be influenced by doping the silicon reactant, which affects the competitive insertion of these silylene intermediates into C-Cl or Si-Cl bonds. researchgate.net This deeper mechanistic insight allows for better control over the synthesis of complex chlorosilanes. researchgate.net

Reactivity and Reaction Mechanism Studies of Chloro Ethyl Methylsilane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon atom is the most characteristic reaction of chloro-ethyl-methylsilane. The significant difference in electronegativity between silicon and chlorine creates a polarized Si-Cl bond, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the synthesis of a wide array of organosilicon compounds.

The cleavage of the Si-Cl bond in this compound by a nucleophile typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the nucleophile attacks the silicon center as the chloride leaving group departs. This reaction pathway involves a pentacoordinate (or pentacovalent) transition state where the silicon atom is temporarily bonded to both the incoming nucleophile and the outgoing chloride ion.

Stereochemically, S(_N)2 reactions at a chiral silicon center are known to proceed with inversion of configuration. Although this compound itself is not chiral, studies on analogous chiral organosilanes have consistently demonstrated this stereochemical outcome, which is a hallmark of the S(_N)2 mechanism.

This compound is a versatile precursor that reacts with a wide range of nucleophiles. The product of the reaction is determined by the nature of the attacking nucleophilic species. Nucleophiles are electron-rich species that can be neutral molecules or anions. researchgate.net

Organic Nucleophiles:

Alcohols and Phenols: In the presence of a base (to deprotonate the alcohol), alcohols (R'OH) and phenols (ArOH) react to form alkoxy- and aryloxysilanes, respectively, with the elimination of hydrogen chloride. The base, such as a tertiary amine, is used to neutralize the HCl byproduct.

Organometallic Reagents: Reagents like Grignard reagents (R'MgX) or organolithium compounds (R'Li) are powerful nucleophiles that can form a new silicon-carbon bond, displacing the chloride. This is a key method for synthesizing more complex organosilanes with additional alkyl or aryl groups.

Amines: Primary and secondary amines react to form silylamines. Two equivalents of the amine are often required: one acts as the nucleophile, and the second acts as a base to sequester the HCl produced.

Inorganic Nucleophiles:

Water: This is one of the most common reactions, leading to hydrolysis, which is discussed in detail in the next section.

Ammonia: Reacts to form silylamines and, upon further condensation, silazanes.

Metal Salts: Salts of pseudohalides, such as sodium azide (B81097) (NaN(_3)) or potassium cyanide (KCN), can react to introduce azide or cyanide groups, respectively.

The table below summarizes the reactions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent | Product Type | General Equation |

| Organic | Alcohol | R'OH / Base | Alkoxysilane | EtMeSiHCl + R'OH → EtMeSiH(OR') + HCl |

| Organometallic | R'MgX | Alkyl/Arylsilane | EtMeSiHCl + R'MgX → EtMeSiH(R') + MgXCl | |

| Amine | R'₂NH | Silylamine | EtMeSiHCl + 2 R'₂NH → EtMeSiH(NR'₂) + R'₂NH₂Cl | |

| Inorganic | Water | H₂O | Silanol (B1196071) | EtMeSiHCl + H₂O → EtMeSiH(OH) + HCl |

| Ammonia | NH₃ | Silylamine | EtMeSiHCl + 2 NH₃ → EtMeSiH(NH₂) + NH₄Cl |

Hydrolysis and Condensation Pathways

The reaction of this compound with water is a critical process that initiates the formation of siloxanes. This process occurs in two distinct stages: rapid hydrolysis followed by a slower condensation.

Hydrolysis involves the nucleophilic attack of water on the silicon atom of this compound, leading to the cleavage of the Si-Cl bond and the formation of ethylmethylsilanol (EtMeSiH(OH)) and hydrogen chloride. cfmats.com

Reaction: EtMeSiHCl + H₂O → EtMeSiH(OH) + HCl

The resulting silanol is often unstable and reactive. Silanols can undergo self-condensation, where the hydroxyl group of one silanol molecule reacts with another. This condensation reaction can be catalyzed by either acid (including the HCl byproduct) or base. unm.edu The initial condensation of two ethylmethylsilanol molecules results in the formation of 1,3-diethyl-1,3-dimethyldisiloxane and a molecule of water.

Reaction: 2 EtMeSiH(OH) → (EtMeSiH)-O-(EtMeSiH) + H₂O

Because the starting chlorosilane is monofunctional (containing only one hydrolyzable chlorine atom), the condensation process terminates at this disiloxane (B77578) stage. Further chain extension or cross-linking is not possible.

| Step | Reactants | Products | Reaction Type |

| 1 | This compound + Water | Ethylmethylsilanol + Hydrogen Chloride | Hydrolysis |

| 2 | 2 Ethylmethylsilanol | 1,3-Diethyl-1,3-dimethyldisiloxane + Water | Condensation |

Polysiloxane networks, which form the basis of silicone polymers, are created through the extensive condensation of silanols. ukessays.com However, the formation of a high-molecular-weight polymer network requires the use of monomers with two or more hydrolyzable groups (i.e., difunctional or trifunctional silanes).

This compound is a monofunctional reactant. Upon hydrolysis and condensation, it acts as a chain terminator . The single hydroxyl group on the intermediate ethylmethylsilanol allows it to react only once, forming a disiloxane. It cannot propagate a polymer chain or create a cross-linked network. In the broader context of silicone synthesis, monofunctional silanes like this compound are intentionally added to a polymerizing mixture of di- or trifunctional silanes to control the average molecular weight and to cap the ends of the growing polymer chains. mdpi.com

For network formation, a difunctional silane (B1218182) such as dichlorodimethylsilane (B41323) is required. Its hydrolysis yields a difunctional silanol, Me₂Si(OH)₂, which can condense at both ends to form long linear chains or cyclic oligomers, the basis of silicone oils and elastomers. ukessays.com

Electrophilic and Radical Reactions Involving Organochlorosilanes

While nucleophilic substitution at the silicon center is the dominant reaction pathway, organochlorosilanes can participate in electrophilic and radical reactions under specific conditions.

Electrophilic Reactions: True electrophilic attack on the electron-rich C-Si or H-Si bonds of saturated organosilanes is uncommon. However, reactions can be promoted by strong Lewis acids. For instance, substituent exchange reactions between different organochlorosilanes can occur in the presence of catalysts like aluminum chloride (AlCl₃). researchgate.net In such a reaction, AlCl₃ can act as a chloride abstractor, generating a transient, highly electrophilic silylium-ion-like species that facilitates the exchange of alkyl or aryl groups. researchgate.net This process is more akin to an electrophilically-assisted substitution than a direct electrophilic attack on a bond.

Radical Reactions: The Si-Cl bond in this compound can be cleaved under radical conditions. While thermally initiated homolytic cleavage requires very high temperatures, it can be induced photochemically or by using radical initiators. Recent research has shown that electron-rich transition metal complexes can cleave Si-Cl bonds through single-electron transfer steps, proceeding via a radical mechanism rather than a concerted oxidative addition. nih.govnih.gov

Furthermore, the alkyl groups on the silicon atom can undergo free-radical substitution, similar to alkanes. For example, in the presence of a radical initiator or UV light, chlorine can abstract a hydrogen atom from the ethyl or methyl group, leading to a carbon-centered radical. libretexts.orgyoutube.com This radical can then react further, potentially leading to chlorinated alkyl side chains.

Electrophilic Cleavage of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond, while generally stable, is susceptible to cleavage by electrophiles, a reaction of significant utility in organic synthesis. nih.gov The reactivity of the Si-C bond in this compound is influenced by the inherent polarity of the bond, with the carbon atom being more electronegative than the silicon atom. However, the strength of Si-C bonds (approximately 85 kcal mol⁻¹) is slightly lower than that of C-C bonds (approximately 88 kcal mol⁻¹), rendering them more susceptible to cleavage. nih.gov

The mechanism of electrophilic cleavage typically involves an electrophile attacking the carbon atom of the Si-C bond. This process is often facilitated by the stabilization of the resulting carbocation intermediate beta to the silicon atom, a phenomenon known as σ-π conjugation or the beta-silicon effect, particularly when the organic group is unsaturated. nih.gov For saturated alkyl groups like the ethyl and methyl groups in this compound, the reaction proceeds through a different pathway, often requiring activation.

Activation of the Si-C bond toward electrophilic attack can be achieved by increasing the coordination number of the silicon atom. nih.gov The formation of pentacoordinate or hexacoordinate silicon species, through interaction with nucleophiles or Lewis bases, increases the electron density on the silicon atom and weakens the Si-C bond, making it more liable to cleavage. nih.gov Theoretical studies on various organosilane precursors have been conducted to predict the likelihood of Si-C bond cleavage under different conditions. researchgate.net

Free Radical Initiated Transformations and Isomerization

Free radical reactions provide a pathway for the transformation of organosilanes like this compound. These reactions are typically initiated by providing energy, often in the form of ultraviolet (UV) light, to break a covalent bond homolytically, forming two radicals. savemyexams.com In the context of this compound, radical reactions can be initiated on the alkyl substituents.

For instance, in a process analogous to the free-radical halogenation of alkanes, a halogen radical (X•) can abstract a hydrogen atom from the ethyl or methyl group of this compound. savemyexams.com This generates an alkyl radical centered on the carbon skeleton.

Reaction Steps in Free Radical Halogenation:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to form two chlorine radicals (2Cl•). savemyexams.com

Propagation:

A chlorine radical abstracts a hydrogen atom from the ethyl group of this compound, forming an ethyl radical and HCl.

CH₃CH₂Si(CH₃)Cl + Cl• → •CH₂CH₂Si(CH₃)Cl + HCl

The resulting organosilyl radical can then react with another halogen molecule to form a halogenated product and a new halogen radical, which continues the chain reaction. savemyexams.com

•CH₂CH₂Si(CH₃)Cl + Cl₂ → ClCH₂CH₂Si(CH₃)Cl + Cl•

This process can lead to a mixture of substitution products, as further halogenation can occur. savemyexams.com Besides substitution on the alkyl chain, homolytic rupture of the Si-C bond itself can occur, forming methyl or ethyl radicals and a silyl (B83357) radical. researchgate.net

Isomerization of this compound via a free radical mechanism is less common but conceivable through intramolecular hydrogen shifts (e.g., a 1,2-hydride shift), which would transform a secondary radical into a more stable primary radical, or vice versa, although such rearrangements are often kinetically disfavored for simple alkyl radicals.

Substituent Exchange Reactions at the Silicon Atom

Intermolecular Halogen and Alkyl Group Exchange

Substituent exchange, or redistribution, at the silicon atom is a characteristic reaction of organosilanes. In this compound, this involves the exchange of the chloro, ethyl, and methyl groups with substituents from other silane molecules. These reactions are typically reversible and lead to an equilibrium mixture of products.

Research has demonstrated that substituent exchange readily occurs between different chloro(alkyl)silanes or between chloro(alkyl)silanes and chloro(aryl)silanes, particularly in the presence of a catalyst like aluminum chloride. researchgate.net For example, the reaction between chloro(ethyl)silanes and chloro(phenyl)silanes can produce mixed chloro(ethyl)(phenyl)silanes in significant yields. researchgate.net This indicates that both halogen-for-alkyl and alkyl-for-alkyl exchanges are feasible processes.

The general form of these exchange reactions can be represented as: RSiX₃ + R'SiY₃ ⇌ RSiX₂Y + R'SiY₂X + ... etc.

Where R and R' are alkyl groups (like ethyl or methyl) and X and Y can be halogens or other alkyl groups. The distribution of products depends on the relative stability of the resulting compounds and the reaction conditions.

The following table shows representative yields for redistribution reactions between various ethyl and phenyl chlorosilanes, illustrating the feasibility of such exchanges.

| Reactant 1 | Reactant 2 | Product Example | Yield (%) |

| Et₂SiCl₂ | MePhSiCl₂ | Chloro(ethyl)(phenyl)silanes | 48-52 |

| Et₃SiCl | MePhSiCl₂ | Chloro(ethyl)(phenyl)silanes | 48-52 |

| EtSiCl₃ | Ph₂SiCl₂ | Chloro(ethyl)(phenyl)silanes | 48-52 |

| Data derived from studies on analogous chloro(ethyl)silane systems. researchgate.net |

Catalytic Effects on Redistribution Reactions

Redistribution reactions of organosilanes are often slow and require catalysts to proceed at practical rates. Lewis acids are common catalysts for these transformations. Aluminum chloride (AlCl₃) is a particularly effective catalyst for promoting the exchange of alkyl groups and halogens among silicon centers. researchgate.net The catalytic mechanism likely involves the formation of a transient, more reactive species through coordination of the Lewis acid to the chlorine atom on the silane. This polarization or cleavage of the Si-Cl bond facilitates the subsequent attack by another silane molecule, leading to substituent exchange.

The concentration of the catalyst can significantly influence the reaction's direction and extent. For instance, in related systems, radical exchange between germanium and silicon tetrachloride is initiated only when the AlCl₃ concentration is above a certain threshold (e.g., 2.5–5 wt %). researchgate.net

Beyond simple Lewis acids, transition metal complexes have also been identified as catalysts for the redistribution of organosilanes. umich.eduresearchgate.net Iridium and titanocene (B72419) complexes, for example, can catalyze the redistribution of hydrosilanes and alkoxysilanes. researchgate.netresearchgate.net The mechanisms for these transition-metal-catalyzed reactions are more complex and can involve oxidative addition of a Si-H or Si-Si bond to the metal center, followed by reductive elimination to form the redistributed products. While these specific catalysts have been studied more extensively for siloxanes and hydrosilanes, the principles suggest a potential for catalyzing similar redistribution reactions in chloro(alkyl)silanes.

The table below summarizes catalysts known to be effective in the redistribution of various organosilanes.

| Catalyst Type | Catalyst Example | Applicable Substrates |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Chloro(alkyl)silanes, Chloro(aryl)silanes |

| Transition Metal Complex | Iridium Complexes (e.g., [Ir(COE)₂Cl]₂) | Trialkylsilanes |

| Transition Metal Complex | Titanocene Complexes (e.g., Dimethyltitanocene) | Alkoxysilanes, Siloxyhydrosilanes |

| Information compiled from studies on various organosilane redistribution reactions. researchgate.netresearchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Containing Compounds

NMR spectroscopy is an exceptionally powerful tool for the characterization of organosilicon compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and particularly ²⁹Si, allows for a comprehensive analysis of the molecular framework.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Structural Assignment

High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each nucleus, enabling the precise assignment of the chloro-ethyl-methylsilane structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the methyl and ethyl groups attached to the silicon atom. The methyl protons (Si-CH₃) would appear as a singlet, while the ethyl group protons (Si-CH₂CH₃) would present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, due to spin-spin coupling. docbrown.info The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, causing a downfield shift compared to alkanes. Satellite peaks arising from coupling to the ²⁹Si nucleus (spin I = 1/2, 4.7% natural abundance) can often be observed, providing direct evidence of the H-C-Si connectivity. huji.ac.il

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum of this compound would display three signals, one for each unique carbon environment: the methyl carbon (Si-CH₃), the methylene carbon (Si-CH₂), and the terminal methyl carbon of the ethyl group (-CH₃). The chemical shifts are diagnostic, with the carbons directly bonded to silicon appearing in a characteristic region of the spectrum. docbrown.info The proximity to the electronegative chlorine atom influences the shielding of these carbons. docbrown.info

²⁹Si NMR Spectroscopy : As the central atom, the ²⁹Si nucleus provides the most direct insight into the chemical environment at the silicon center. Silicon-29 has a very wide chemical shift range, making it highly sensitive to the nature of the substituents. huji.ac.il For this compound, the ²⁹Si chemical shift is expected to be significantly downfield due to the presence of the electronegative chlorine atom. For comparison, the ²⁹Si chemical shift for chlorotrimethylsilane (B32843) is approximately +30 ppm relative to tetramethylsilane (B1202638) (TMS). spectrabase.com The specific shift for this compound would be modulated by the combined electronic effects of the methyl, ethyl, and chloro substituents.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Si-CH₃ | 0.4 - 0.6 | Singlet | ²J(¹H-²⁹Si) ≈ 7 Hz |

| ¹H | Si-CH₂CH₃ | 0.8 - 1.2 | Quartet | ³J(¹H-¹H) ≈ 7-8 Hz |

| ¹H | Si-CH₂CH₃ | 0.9 - 1.3 | Triplet | ³J(¹H-¹H) ≈ 7-8 Hz |

| ¹³C | Si-CH₃ | -2 - 5 | Singlet | ¹J(¹³C-²⁹Si) ≈ 50-60 Hz |

| ¹³C | Si-CH₂CH₃ | 8 - 12 | Singlet | ¹J(¹³C-²⁹Si) ≈ 50-60 Hz |

| ¹³C | Si-CH₂CH₃ | 6 - 10 | Singlet | ²J(¹³C-²⁹Si) ≈ 2-4 Hz |

| ²⁹Si | Si | 30 - 40 | Singlet | N/A |

Advanced NMR Techniques for Stereochemical Analysis and Dynamics

Given that the silicon atom in this compound is a stereocenter, advanced NMR techniques are invaluable for stereochemical analysis, particularly when studying enantiomeric or diastereomeric mixtures.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would verify the coupling between the methylene and methyl protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, establishing the connectivity of the entire molecular skeleton (e.g., from the methyl protons to the silicon-bonded carbon).

For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be used to induce diastereotopicity, leading to separate NMR signals for the enantiomers. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of atoms, which can be critical in more complex diastereomeric systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap MS, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula from the exact mass. For this compound (C₃H₉ClSi), the calculated exact mass of the molecular ion provides a unique elemental composition.

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1. youtube.comyoutube.com Silicon also has isotopes (²⁸Si, ²⁹Si, ³⁰Si), which further contribute to the unique isotopic signature of the molecular ion cluster, allowing for confident identification.

| Isotopologue | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| [C₃H₉³⁵Cl²⁸Si]⁺ | 124.0162 | 100.0 |

| [C₃H₉³⁵Cl²⁹Si]⁺ | 125.0136 | 5.1 |

| [C₃H₉³⁷Cl²⁸Si]⁺ | 126.0133 | 32.0 |

| [C₃H₉³⁷Cl²⁹Si]⁺ | 127.0107 | 1.6 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.org For this compound, the molecular ion would be selected as the precursor. Common fragmentation pathways for alkylsilanes involve the cleavage of bonds alpha to the silicon atom. acs.org

Expected fragmentations include:

Loss of a methyl radical (•CH₃) : This is a common pathway, leading to the [M - 15]⁺ ion.

Loss of an ethyl radical (•C₂H₅) : Cleavage of the larger alkyl group results in the [M - 29]⁺ ion.

Loss of a chlorine radical (•Cl) : This would produce the [M - 35]⁺ ion.

Analysis of these fragmentation patterns helps to confirm the presence and connectivity of the different alkyl groups attached to the silicon center. nih.gov

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 124 | •CH₃ (15 Da) | 109 | [C₂H₅SiHCl]⁺ |

| 124 | •C₂H₅ (29 Da) | 95 | [CH₃SiHCl]⁺ |

| 124 | •Cl (35 Da) | 89 | [C₃H₉Si]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

For this compound, the spectra would be dominated by vibrations associated with the alkyl groups and the bonds to silicon.

C-H vibrations : Strong bands corresponding to C-H stretching of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending and deformation modes would appear in the 1375-1475 cm⁻¹ range. spectroscopyonline.com

Si-C vibrations : The Si-C stretching vibrations typically occur in the 600-800 cm⁻¹ region of the spectrum.

Si-Cl vibrations : A strong absorption corresponding to the Si-Cl stretch is a key diagnostic peak for chlorosilanes, typically found in the 450-600 cm⁻¹ range. gelest.com

Raman spectroscopy is particularly effective for observing the more symmetric, less polar vibrations, making it a useful tool for identifying Si-C and Si-Si bonds in organosilicon compounds. rsc.orgazom.com While conformational analysis of such a small and flexible molecule is complex, subtle changes in the vibrational spectra under different conditions (e.g., temperature, phase) could potentially provide insights into the populations of different rotational isomers (rotamers).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Stretching | C-H (in CH₃, CH₂) | 2850 - 3000 | Strong |

| Bending | C-H (in CH₂, CH₃) | 1375 - 1475 | Medium |

| Stretching | Si-C | 600 - 800 | Medium-Strong |

| Stretching | Si-Cl | 450 - 600 | Strong |

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are indispensable for the detailed analysis of this compound, offering high-resolution separation and sensitive detection. Gas chromatography is the premier method for analyzing volatile compounds like chlorosilanes.

Gas Chromatography (GC) for Purity, Isomeric Distribution, and Volatility Studies

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound, determining the distribution of any isomers, and studying its volatility. The choice of GC column and operating conditions is paramount for achieving optimal separation.

Purity Assessment: The purity of chlorosilane samples is crucial as it can significantly impact the quality of resulting products, such as silicon carbide fibers. nih.gov A common approach for the quantitative analysis of chlorosilanes involves using a packed GC column. For instance, a stainless-steel column packed with 10% diethyl phthalate (B1215562) on a 6201 support (60-80 mesh) has been successfully employed. nih.gov Non-polar or semi-polar capillary columns, such as those with a "1" (100% dimethylpolysiloxane) or "5" (5%-phenyl-methylpolysiloxane) type stationary phase, are also well-suited for the separation of chlorosilanes. researchgate.net A thermal conductivity detector (TCD) is often utilized for quantitative analysis due to its stable response to a wide range of compounds. nih.govlibretexts.org

Isomeric Distribution: this compound can exist as structural isomers, and their separation is essential for a complete characterization of the compound. High-efficiency capillary columns are particularly effective for separating isomers with similar physicochemical properties. vurup.sk The choice of stationary phase plays a critical role in achieving the desired selectivity for isomeric separation. While specific studies on this compound isomers are not extensively detailed in readily available literature, the principles of isomeric hydrocarbon separation by capillary GC can be applied. vurup.sk Factors such as column length, internal diameter, and film thickness are optimized to enhance resolution. vurup.sk

Volatility Studies: Gas chromatography is inherently suited for the analysis of volatile compounds. libretexts.orgthescipub.com The retention time of this compound in a GC system is directly related to its volatility; compounds with higher volatility (lower boiling points) elute faster. vurup.sk By systematically varying the column temperature (temperature programming), the volatility characteristics of this compound and any related impurities can be investigated.

A representative set of GC conditions for the analysis of chlorosilanes is presented in the table below.

| Parameter | Value | Reference |

| Column | 10% diethyl phthalate on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel | nih.gov |

| Column Temperature | 60 °C | nih.gov |

| Injection Temperature | 110 °C | nih.gov |

| Detector | Thermal Conductivity Detector (TCD) | nih.gov |

| Detector Temperature | 140 °C | nih.gov |

| Carrier Gas | Hydrogen (H₂) | nih.gov |

| Flow Rate | 60 mL/min | nih.gov |

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Profiling

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful hyphenated technique for the comprehensive profiling of this compound. thescipub.combrjac.com.br This combination allows for the separation of components in a mixture by GC, followed by their identification based on their mass spectra. brjac.com.br

Structural Elucidation and Impurity Identification: In GC-MS analysis, after the sample is vaporized and separated on the GC column, the eluted compounds enter the mass spectrometer. libretexts.org The molecules are then ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. ekb.eg

Comprehensive Profiling: GC-MS is an excellent tool for identifying and quantifying impurities in a sample. ekb.eg By analyzing a this compound sample by GC-MS, it is possible to detect and identify trace-level impurities that may co-elute with the main peak or be present at very low concentrations. The high sensitivity of modern mass spectrometers allows for the detection of impurities at the parts-per-million (ppm) level or even lower. researchgate.net This comprehensive profiling is essential for quality control and for understanding the potential impact of impurities on subsequent reactions or material properties.

The table below summarizes typical parameters for a GC-MS analysis applicable to volatile compounds like this compound.

| Parameter | Value | Reference |

| GC Column | Fused silica (B1680970) capillary column (e.g., Elite-1) | ekb.eg |

| Carrier Gas | Helium | ekb.eg |

| Flow Rate | 1 mL/min (constant flow) | ekb.eg |

| Ionization Mode | Electron Impact (EI) | brjac.com.br |

| Detector | Quadrupole Mass Spectrometer | brjac.com.br |

Computational Chemistry and Theoretical Investigations of Chloro Ethyl Methylsilane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding in organosilicon compounds. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and energetic properties of molecules with a favorable balance of accuracy and computational cost. arxiv.org For chloro-ethyl-methylsilane, DFT calculations can be employed to determine its most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Theoretical studies on related organosilicon compounds have successfully used functionals such as B3LYP in conjunction with basis sets like 6-311G(2d,d,p) or cc-pV(T+d)Z to obtain reliable geometries and thermochemical data. acs.org For this compound, such calculations would yield precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Si-Cl Bond Length | ~2.05 Å |

| Si-C (ethyl) Bond Length | ~1.88 Å |

| Si-C (methyl) Bond Length | ~1.87 Å |

| C-C (ethyl) Bond Length | ~1.54 Å |

| Cl-Si-C (ethyl) Angle | ~108.5° |

| Cl-Si-C (methyl) Angle | ~108.9° |

| C(ethyl)-Si-C(methyl) Angle | ~112.0° |

Note: These are representative values based on DFT calculations of similar chloroalkylsilanes. Actual values would require specific calculations for this compound.

The total electronic energy obtained from these calculations can be used to determine the molecule's stability and to calculate other thermodynamic properties, such as its enthalpy of formation. acs.org

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the Si-C and Si-Cl bonds, while the LUMO is likely to be an anti-bonding orbital associated with the Si-Cl bond. This distribution of frontier orbitals suggests that the molecule could be susceptible to nucleophilic attack at the silicon atom, leading to the cleavage of the Si-Cl bond. nih.govtaylorfrancis.com

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Note: Specific energy values require dedicated quantum chemical calculations.

Analysis of the charge distribution reveals the polarity of the bonds within the molecule. Due to the higher electronegativity of chlorine and carbon compared to silicon, the Si-Cl and Si-C bonds are polarized, with the silicon atom carrying a partial positive charge. This electrophilic character at the silicon center is a key factor in the reactivity of chlorosilanes. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.govacs.org

The hydrolysis of chlorosilanes is a fundamental reaction in organosilicon chemistry, and its mechanism has been the subject of computational studies. researchgate.netresearchgate.net For this compound, hydrolysis would proceed via nucleophilic attack of a water molecule on the silicon atom. Computational modeling can distinguish between different possible pathways, such as those involving retention or inversion of configuration at the silicon center. researchgate.net

Studies on similar chlorosilanes have shown that the reaction mechanism can be influenced by the number of water molecules involved. researchgate.net A single water molecule may lead to a high-energy transition state, while the participation of a small cluster of water molecules can facilitate proton transfer and lower the activation barrier. researchgate.net

Computational chemistry can be used to predict the reactivity of this compound with various reagents and to understand the factors that control selectivity in its reactions. For instance, in reactions with nucleophiles, the calculated activation energies for different potential pathways can indicate which product is likely to be favored.

Theoretical investigations into H-abstraction reactions from silanes have shown that the reactivity is influenced by the nature of the attacking radical and the substituents on the silicon atom. acs.orgnih.gov Such studies can provide insights into the radical chemistry of this compound. The analysis of frontier molecular orbitals can also be used to predict the regioselectivity and stereoselectivity of reactions. taylorfrancis.com

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses rotational freedom around its single bonds, leading to the existence of different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies and the energy barriers for their interconversion.

For this compound, rotation around the Si-C(ethyl) bond is of particular interest. The relative orientation of the methyl group of the ethyl moiety with respect to the chloro and methyl groups attached to the silicon atom will define different staggered and eclipsed conformations. The staggered conformations are generally more stable due to reduced steric hindrance. Quantum chemical calculations can be used to determine the energies of these conformers and the rotational energy profile. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| Si-Cl |

| Si-C |

| C-C |

| Cl-Si-C |

| HOMO |

| LUMO |

Exploration of Conformational Landscapes and Isomerism

The presence of rotatable bonds in this compound, specifically the Si-C and C-C bonds, gives rise to a complex conformational landscape. Conformational analysis, the study of the energetics of different spatial arrangements (conformers), is crucial for understanding the molecule's behavior. While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of analogous molecules, such as dichlorodiethylsilane (B155513) and various alkylsilanes.

Rotation around the Si-C bonds will lead to different staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric hindrance between the substituents (chlorine, ethyl, and methyl groups) and electronic effects such as hyperconjugation. It is anticipated that staggered conformations, which minimize steric repulsion, will be the most stable.

In a related study on dichlorodiethylsilane, quantum chemical calculations were performed to determine the energy characteristics of its possible conformers. In its liquid state, dichlorodiethylsilane exists as a mixture of nearly isoenergetic gauche conformers, while in the crystalline state, it adopts the most energetically favorable anti-anti conformation. This suggests that for this compound, a mixture of different stable conformers is also likely to exist in the liquid and gas phases.

The rotational barriers between these conformers can be calculated using computational methods like Density Functional Theory (DFT). These barriers represent the energy required to rotate from one stable conformation to another and are indicative of the molecule's flexibility. For comparison, the rotational barrier of the C-C bond in similar small organic molecules has been studied, providing a basis for estimating the energetic landscape of this compound. nih.gov

Table 1: Postulated Stable Conformers of this compound and their Analogues

| Conformer Type | Dihedral Angle (C-Si-C-C) | Expected Relative Stability | Analogous Finding in Dichlorodiethylsilane |

| Anti | ~180° | High | Most stable in crystalline state |

| Gauche | ~60° | Moderate | Present in liquid state as a mixture |

| Eclipsed | ~0°, 120° | Low (transitional state) | Energetically unfavorable |

This table is illustrative and based on general principles of conformational analysis and findings for analogous molecules. Specific energy values for this compound would require dedicated computational studies.

Simulation of Intermolecular Interactions and Aggregation Behavior

The intermolecular forces in this compound are dictated by its molecular structure, including the polar Si-Cl bond and the nonpolar alkyl groups. These interactions govern the physical properties of the bulk material, such as its boiling point and viscosity, as well as its behavior in solution. Molecular dynamics (MD) simulations can be employed to model the interactions between multiple this compound molecules, providing a picture of the liquid state structure and dynamics.

The primary intermolecular interactions expected for this compound are:

Van der Waals forces: These are the dominant interactions and arise from temporary fluctuations in electron density. The size and shape of the ethyl and methyl groups will influence the strength of these forces.

Simulations could predict key properties of the liquid state, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This would reveal the local ordering and packing of the molecules in the liquid.

Table 2: Predicted Intermolecular Interaction Types in this compound

| Interaction Type | Contributing Moieties | Relative Strength | Expected Impact on Bulk Properties |

| London Dispersion Forces | Ethyl and Methyl Groups | Strong | Major contributor to boiling point and viscosity |

| Dipole-Dipole Interactions | Si-Cl Bond | Moderate | Influences molecular alignment and cohesive energy |

| Steric Repulsion | All Substituents | N/A (Repulsive) | Determines molecular packing and density |

This table is a qualitative prediction based on the molecular structure of this compound.

Development of Molecular Descriptors for Structure-Reactivity Relationships in Chloro(alkyl)silanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools in computational chemistry for predicting the biological activity or physical properties of chemical compounds based on their molecular structure. wikipedia.org The development of such models for chloro(alkyl)silanes, including this compound, relies on the calculation of relevant molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are categorized based on their dimensionality (1D, 2D, 3D, etc.). For chloro(alkyl)silanes, these descriptors can be used to build models that predict their reactivity, for example, the ease of Si-Cl bond cleavage, which is a key reaction pathway for these compounds. nih.govresearchgate.net

Theoretical studies on the reactivity of the Si-Cl bond often employ quantum chemical descriptors. These descriptors are derived from the electronic structure of the molecule and can provide deep insights into its chemical behavior.

Key Quantum Chemical Descriptors Relevant to Chloro(alkyl)silane Reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and can be used to predict sites susceptible to nucleophilic or electrophilic attack.

Atomic Charges: The partial charges on the silicon and chlorine atoms, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can indicate the polarity of the Si-Cl bond and its susceptibility to heterolytic cleavage.

Bond Order: The calculated bond order of the Si-Cl bond can provide a measure of its strength and, consequently, the energy required for its dissociation.

A QSAR study on chlorinated alkanes, a related class of compounds, successfully used the number of chlorine atoms, the number of carbon atoms, and the HOMO energy as descriptors to model the LUMO energy. researchgate.net A similar approach could be applied to a series of chloro(alkyl)silanes to develop predictive models for their reactivity.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies of Chloro(alkyl)silanes

| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance to Reactivity/Properties |

| Constitutional (1D) | Molecular Weight | Size of the molecule | Correlates with boiling point, density |

| Topological (2D) | Connectivity Indices | Branching and shape of the molecule | Can relate to steric effects in reactions |

| Geometrical (3D) | Molecular Surface Area | Accessible surface for interactions | Influences intermolecular forces and solvation |

| Quantum Chemical | LUMO Energy | Electron accepting ability | Predicts susceptibility to nucleophilic attack |

| Quantum Chemical | Si-Cl Bond Length | Strength of the Si-Cl bond | Correlates with the ease of bond cleavage |

This table provides examples of descriptors that would be relevant for building predictive models for chloro(alkyl)silanes.

Applications of Chloro Ethyl Methylsilane in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The reactivity of the Si-Cl bond in chloro-ethyl-methylsilane makes it a valuable intermediate in organic synthesis. This bond is susceptible to nucleophilic substitution, allowing for the introduction of the ethyl-methyl-silyl group into a wide range of organic molecules.

Precursor for Complex Organosilicon Architectures and Derivatization

This compound is a foundational precursor for the synthesis of more complex organosilicon compounds. researchgate.net Through reactions that displace the chloride ion, a variety of functional groups can be attached to the silicon atom, leading to the creation of intricate molecular architectures. This process, known as derivatization, modifies the chemical properties of a compound to make it suitable for specific analytical or synthetic purposes. researchgate.netgcms.cz

The derivatization of molecules often involves the introduction of a silyl (B83357) group, a process called silylation. gcms.cz This technique can increase the volatility, thermal stability, and chemical stability of the parent molecule. libretexts.org The ethyl-methyl-silyl group, introduced from this compound, can be used to build larger silane (B1218182) structures or to prepare molecules for analysis by techniques such as gas chromatography. researchgate.netlibretexts.org

An illustrative reaction is the substituent exchange between chloro(ethyl)silanes and chloro(phenyl)silanes in the presence of a catalyst like aluminum chloride, which yields various chloro(ethyl)(phenyl)silanes. researchgate.net This demonstrates the capability of this compound to participate in redistribution reactions to form new organosilane compounds with tailored properties. researchgate.net

Building Block in the Synthesis of Specialty Chemicals and Agrochemicals

The utility of this compound extends to its role as a fundamental building block in the synthesis of a variety of specialty chemicals. Organosilanes, in general, are key intermediates in the production of a wide array of chemical products. cfmats.com The ethyl-methyl-silyl moiety can be incorporated into larger molecules to impart specific properties such as thermal stability or solubility.

While direct examples of its use in agrochemicals are not extensively documented in readily available literature, the broader class of organosilicon compounds has found applications in this sector. The synthesis of biologically active compounds sometimes involves the use of silicon-containing intermediates to modify the physiological activity or delivery of the final product.

Application in Protecting Group Chemistry in Multi-step Organic Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. libretexts.orgorganic-chemistry.org This process is known as "protecting" the functional group. libretexts.orgorganic-chemistry.org Silyl ethers, formed by the reaction of an alcohol with a chlorosilane, are common protecting groups due to their ease of formation and subsequent removal under specific conditions. libretexts.org

This compound can be used to introduce the ethyl-methyl-silyl group to protect hydroxyl groups in alcohols. The reaction typically proceeds via an SN2-like mechanism, where the alcohol attacks the silicon atom, displacing the chloride. libretexts.orgyoutube.com This protection strategy is crucial in syntheses involving sensitive molecules where other functional groups need to be selectively manipulated. libretexts.org

The stability of the resulting silyl ether can be tuned by the nature of the alkyl groups on the silicon atom. The ethyl-methyl-silyl group offers a different steric and electronic profile compared to more common silyl protecting groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), potentially allowing for selective deprotection under specific conditions. gelest.com The removal of the silyl group, or deprotection, can often be achieved using fluoride (B91410) ion sources or acidic conditions. libretexts.orguwindsor.ca

Contributions to Polymer and Material Science

Chlorosilanes are fundamental monomers and precursors in the production of silicone polymers, which are known for their high performance and versatility. elkem.com this compound, as a monofunctional chlorosilane, plays specific roles in the synthesis and modification of these materials.

Precursor for Silicone Polymers, Resins, and Elastomers

The synthesis of silicone polymers, or polysiloxanes, begins with the hydrolysis of chlorosilanes to form silanols, which then undergo polycondensation. elkem.com While difunctional chlorosilanes like dimethyldichlorosilane form the linear backbone of most silicones, monofunctional chlorosilanes such as this compound act as chain-terminating agents. elkem.com By incorporating an ethyl-methyl-siloxy unit at the end of a growing polymer chain, the polymerization is halted, which allows for precise control over the molecular weight and viscosity of the resulting silicone oils or fluids.

Silicone resins are highly cross-linked, three-dimensional network polymers. shinetsusilicone-global.com They are primarily formed from trifunctional and tetrafunctional silanes. While this compound itself does not form the core network, it can be used to modify the properties of these resins by controlling the degree of cross-linking and introducing specific end-groups.

The properties of silicone elastomers can also be tailored by the incorporation of various siloxane units. The use of this compound can influence the final properties of the elastomer by modifying the polymer chain ends.

Table 1: Role of Different Chlorosilanes in Polymer Synthesis

| Chlorosilane Type | Functionality | Role in Polymerization | Resulting Polymer Structure |

|---|---|---|---|

| R3SiCl (e.g., this compound) | Monofunctional | Chain Terminator | Controls polymer chain length |

| R2SiCl2 (e.g., Dimethyldichlorosilane) | Difunctional | Chain Propagator | Forms linear polymer backbones |

| RSiCl3 (e.g., Methyltrichlorosilane) | Trifunctional | Cross-linker / Branching Agent | Creates three-dimensional networks |

Crosslinking Agent in Polymer Modification and Property Enhancement

Cross-linking is a process that forms covalent bonds between polymer chains, leading to a more rigid and stable material. hengdasilane.com While this compound is primarily a chain terminator, related silane structures with more reactive groups are commonly used as cross-linking agents. hengdasilane.com For instance, silanes with hydrolyzable groups can react with moisture to form silanol (B1196071) groups, which then condense with each other to create durable Si-O-Si crosslinks. sinosil.com

The incorporation of silane functionalities into other polymer systems, such as polyethylene, can enable moisture-curing cross-linking. While not a direct cross-linking agent itself in the traditional sense, this compound can be used to synthesize more complex silanes that do act as cross-linkers. The resulting cross-linked polymers often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. hengdasilane.com

Surface Modification of Inorganic and Organic Substrates

This compound serves as a versatile reagent for the surface modification of both inorganic and organic materials, a process driven by the reactivity of the chlorosilane group. This functional group readily reacts with hydroxyl (-OH) groups present on the surfaces of many substrates to form stable silicon-oxygen bonds. researchgate.net This covalent attachment allows for the precise tailoring of surface properties, such as hydrophobicity, adhesion, and biocompatibility.

The fundamental mechanism involves the reaction of the Si-Cl bond in this compound with surface silanol (Si-OH) groups on inorganic substrates or hydroxyl groups on organic polymers. This reaction forms a durable Si-O-Si or Si-O-C linkage, respectively, and releases hydrogen chloride (HCl) as a byproduct. researchgate.net The ethyl and methyl groups attached to the silicon atom then form a new outer surface with distinct properties.

Key Research Findings:

Enhanced Hydrophobicity: The modification of surfaces with this compound typically imparts a more hydrophobic character. The ethyl and methyl groups create a nonpolar surface layer that repels water. This is particularly useful in applications requiring water resistance or controlled wetting behavior.

Improved Interfacial Adhesion: By functionalizing a surface, this compound can improve its adhesion to other materials. The silane acts as a molecular bridge, with one end bonding to the substrate and the organic groups available to interact or react with a subsequently applied coating or adhesive.

Control of Surface Energy: The introduction of ethyl and methyl groups alters the surface energy of the substrate. This modification is critical in applications where controlling the spread of liquids or the interaction with biological entities is necessary.

Table 1: Examples of Substrates Modified with Chlorosilanes

| Substrate Type | Example Material | Purpose of Modification | Resulting Surface Property |

| Inorganic | Diatomite, Zeolite | Introduction of nonpolar headgroups | Increased hydrophobicity |

| Inorganic | Glass, Silica (B1680970) | Promotion of adhesion for coatings | Enhanced coating durability |

| Organic | Cellulose Nanofibrils | Increased hydrophobicity | Improved compatibility with nonpolar polymers |

| Organic | Polymers with -OH groups | Creation of a water-repellent surface | Water resistance |

Development of Novel Silane Coupling Agents and Adhesion Promoters

This compound is a foundational precursor in the synthesis of more complex silane coupling agents and adhesion promoters. cfmats.com Silane coupling agents are bifunctional molecules that bridge the interface between inorganic and organic materials, significantly enhancing the mechanical strength and durability of composite materials. researchgate.nettcichemicals.com

The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic polymer, and 'X' is a hydrolyzable group, such as chloro, that reacts with the inorganic substrate. amchro.at this compound can be chemically modified to introduce a variety of organofunctional 'R' groups, thereby creating a diverse library of coupling agents tailored for specific polymer systems.

Research and Development Highlights:

Synthesis of Functionalized Silanes: The chlorine atom in this compound can be substituted through various organic reactions to introduce functional groups like amino, epoxy, or vinyl moieties. These functionalized silanes can then react with specific resin systems (e.g., epoxies, polyamides, polyesters) to form strong covalent bonds at the interface.

Improved Composite Performance: The use of coupling agents derived from this compound in fiber-reinforced plastics and other composites leads to significant improvements in properties such as tensile strength, flexural modulus, and resistance to moisture. The coupling agent enhances the stress transfer between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix.

Enhanced Adhesion in Demanding Applications: In industries such as automotive and aerospace, where strong and durable adhesion is critical, adhesion promoters based on silanes are indispensable. They are used to treat surfaces before bonding with adhesives or sealants, ensuring a robust and long-lasting bond. chemsilicone.com

Table 2: Functional Groups Introduced to Create Silane Coupling Agents

| Functional Group (R) | Target Polymer System | Application Example |